2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline
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Overview
Description
2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline is a complex organic compound with a molecular formula of C24H25N5O6S . This compound is characterized by the presence of nitro groups, a sulfonyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
N-arylsulfonyl-3-acetylindole: Known for its anti-inflammatory and analgesic activities.
Uniqueness
2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline is unique due to its combination of nitro, sulfonyl, and piperazine groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
725705-55-5 |
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Molecular Formula |
C24H25N5O6S |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-nitro-5-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C24H25N5O6S/c1-18(19-7-3-2-4-8-19)25-21-17-20(11-12-22(21)28(30)31)26-13-15-27(16-14-26)36(34,35)24-10-6-5-9-23(24)29(32)33/h2-12,17-18,25H,13-16H2,1H3 |
InChI Key |
UXOCIACOHDGLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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